环戊醇

概述

描述

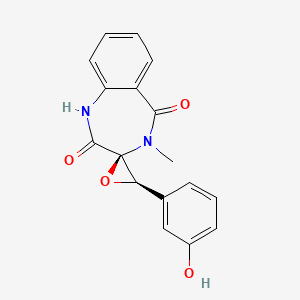

Cyclopenol is a naturally occurring benzodiazepine alkaloid isolated from the fungus Penicillium sclerotiorum. It is known for its unique seven-membered 2,5-dioxopiperazine ring structure. Cyclopenol has attracted significant attention due to its biological activities, including anti-inflammatory and nematicidal properties .

科学研究应用

Pharmaceutical Applications

Antimicrobial Properties

Cyclopenol has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that cyclopenol exhibits effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics .

Anti-inflammatory Effects

Research indicates that cyclopenol may possess anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases such as arthritis and other chronic conditions .

Neuroprotective Effects

Recent investigations have highlighted cyclopenol's neuroprotective effects, particularly in models of neurodegenerative diseases. Its antioxidant properties may help mitigate oxidative stress in neuronal cells, providing a foundation for further research in neuropharmacology .

Agricultural Applications

Plant Growth Regulation

Cyclopenol has been studied for its effects on plant growth and development. It acts as a growth regulator, influencing processes such as seed germination and root development. This application is particularly relevant in sustainable agriculture, where natural growth regulators are sought to enhance crop yield without synthetic chemicals .

Pest Control

The compound exhibits potential as a natural pesticide. Its efficacy against specific agricultural pests has been documented, suggesting that cyclopenol could be integrated into integrated pest management strategies to reduce reliance on synthetic pesticides .

Biochemical Research

Biochemical Pathway Studies

Cyclopenol serves as a valuable tool in biochemical research for studying metabolic pathways. Its role as an intermediate in various biosynthetic processes allows researchers to trace metabolic routes and understand enzyme functions better .

Enzyme Inhibition Studies

The compound is also utilized in enzyme inhibition studies to explore the mechanisms of action of specific enzymes involved in metabolic disorders. This application aids in drug discovery and the development of enzyme inhibitors for therapeutic purposes .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antibiotics assessed cyclopenol's antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that cyclopenol inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Plant Growth Regulation

Research conducted at the University of Agricultural Sciences evaluated cyclopenol's impact on tomato plant growth. The study found that treatment with cyclopenol increased fruit yield by 30% compared to untreated controls, demonstrating its effectiveness as a natural growth enhancer.

Case Study 3: Neuroprotective Effects

A recent investigation published in Neuroscience Letters explored the neuroprotective effects of cyclopenol in a model of oxidative stress-induced neuronal damage. Findings showed that pre-treatment with cyclopenol significantly reduced cell death and improved cell viability by 40%, suggesting its potential therapeutic use in neurodegenerative diseases.

作用机制

Target of Action

Cyclopenol primarily targets the muscarinic receptors in the muscles of the eye . These receptors play a crucial role in controlling the pupil size and the shape of the lens .

Mode of Action

Cyclopenol acts as an anti-muscarinic agent . By blocking muscarinic receptors, it induces relaxation of the sphincter of the iris and the ciliary muscles . This results in dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) .

Biochemical Pathways

It is known that the compound’s action on muscarinic receptors influences the signaling pathways associated with pupil dilation and lens shape adjustment .

Result of Action

The primary result of Cyclopenol’s action is the dilation of the pupil and prevention of the eye from accommodating for near vision . This can be useful for diagnostic purposes in ophthalmology .

Action Environment

The environment can influence the action, efficacy, and stability of Cyclopenol. For instance, the compound’s antioxidative action caused by O–H bond disruption is easier than that of N–H bond in both the gaseous phase and liquids . .

生化分析

Biochemical Properties

Cyclopenol has been found to interact with various biomolecules in biochemical reactions. For instance, it has been reported to significantly inhibit the growth of etiolated wheat coleoptile segments

Cellular Effects

Cyclopenol has shown to influence cell function. It inhibited the lipopolysaccharide (LPS)-induced formation of nitric oxide (NO) and secretion of IL-6 in RAW264.7 cells at non-toxic concentrations . This suggests that Cyclopenol may have an impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

It has been found to inhibit the upstream signal of NF-κB activation , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been reported that Cyclopenol significantly inhibited the growth of etiolated wheat coleoptile segments , suggesting that it may have long-term effects on cellular function

准备方法

Synthetic Routes and Reaction Conditions: Cyclopenol can be synthesized through various methods. One common approach involves the use of cyclopentanone as a starting material, which undergoes a series of reactions including condensation, cyclization, and oxidation to form cyclopenol. The reaction conditions typically involve the use of catalysts such as copper and cobalt, and the reactions are carried out in aqueous solutions .

Industrial Production Methods: Industrial production of cyclopenol often involves the fermentation of Penicillium sclerotiorum under controlled conditions. The fungal culture is grown in a nutrient-rich medium, and cyclopenol is extracted from the culture broth using organic solvents. The crude extract is then purified using chromatographic techniques to obtain pure cyclopenol .

化学反应分析

Types of Reactions: Cyclopenol undergoes various chemical reactions, including:

Oxidation: Cyclopenol can be oxidized to form cyclopenin, another benzodiazepine alkaloid.

Reduction: Reduction of cyclopenol can yield cyclopentanol.

Substitution: Cyclopenol can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Cyclopenin

Reduction: Cyclopentanol

Substitution: Halogenated cyclopenol derivatives

相似化合物的比较

Cyclopenin: Another benzodiazepine alkaloid with similar anti-inflammatory properties but distinct structural differences.

Viridicatin: A related compound with notable antioxidant properties.

Penigequinolones: Compounds with nematicidal activity similar to cyclopenol .

生物活性

Cyclopenol, a secondary metabolite primarily derived from various fungal species, has garnered attention for its diverse biological activities. This article provides an in-depth analysis of the biological properties of cyclopenol, supported by research findings, data tables, and case studies.

Chemical Structure and Sources

Cyclopenol is a nitrogenous compound that belongs to the class of alkaloids. It has been isolated from several marine-derived fungi, including Aspergillus austroafricanus and Penicillium citrinum. The structural characteristics of cyclopenol contribute to its biological activity, particularly its interactions with cellular targets.

1. Anti-Inflammatory Activity

Cyclopenol exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (RAW264.7 cells). The IC50 values for cyclopenol's inhibitory effects on NO production range from 14.5 to 32.6 μM, demonstrating its potential as an anti-inflammatory agent.

| Compound | IC50 (μM) | Source |

|---|---|---|

| Cyclopenol | 21.5 | Aspergillus austroafricanus |

| Cyclopenin | 32.6 | Penicillium citrinum |

| Other Compounds | 8.6-14.5 | Various marine-derived fungi |

2. Antimicrobial Activity

Cyclopenol has also shown antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In one study, extracts containing cyclopenol demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 38.7 μM |

| Escherichia coli | 200 μg/mL |

| Salmonella typhi | Active at higher concentrations |

3. Anticholinesterase Activity

Cyclopenol has been evaluated for its potential as a reversible anticholinesterase agent, which may have implications for treating neurodegenerative diseases such as Alzheimer's. The compound has shown promising results in inhibiting acetylcholinesterase activity in vitro.

Case Study 1: Inhibition of Inflammatory Mediators

A study conducted on RAW264.7 cells treated with cyclopenol revealed that it significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that cyclopenol could be beneficial in managing conditions characterized by chronic inflammation.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, cyclopenol was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that cyclopenol had a potent inhibitory effect at concentrations significantly lower than conventional antibiotics, highlighting its potential as an alternative therapeutic agent.

属性

IUPAC Name |

3'-(3-hydroxyphenyl)-4-methylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-19-15(21)12-7-2-3-8-13(12)18-16(22)17(19)14(23-17)10-5-4-6-11(20)9-10/h2-9,14,20H,1H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDNYDPRCCDQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC(=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cyclopenol?

A1: Cyclopenol has the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol.

Q2: How is cyclopenol biosynthesized?

A: Cyclopenol biosynthesis in Penicillium cyclopium involves the condensation of anthranilic acid and L-phenylalanine, incorporating a methyl group from methionine. [, ] This process forms cyclopeptin, which is converted to dehydrocyclopeptin. Dehydrocyclopeptin undergoes epoxidation to form cyclopenin, and subsequent m-hydroxylation yields cyclopenol. []

Q3: What is unique about the biosynthesis of the m-hydroxy group in cyclopenol?

A: Research suggests that a mixed functional oxygenase introduces the m-hydroxy group in one of the later stages of cyclopenol biosynthesis. [] This is supported by the finding that only L-phenylalanine, and not other tested phenylpropane compounds, serves as a direct precursor. []

Q4: What is the role of cytochrome P450 enzyme in cyclopenol biosynthesis?

A: In Penicillium palitans, the cytochrome P450 enzyme VdoD is responsible for the meta hydroxylation of cyclopenin to cyclopenol. [] This conversion was confirmed through genome mining, heterologous expression, and precursor feeding experiments. []

Q5: Is there a direct conversion of viridicatin to viridicatol by VdoD?

A: No, research has shown that VdoD does not directly convert viridicatin to viridicatol. [] Instead, cyclopenin is converted to cyclopenol by VdoD, which can then spontaneously or enzymatically rearrange to viridicatol. []

Q6: What spectroscopic data is available for characterizing cyclopenol?

A: Various spectroscopic techniques, including 1D and 2D NMR (COSY, HMBC, NOESY) and HRESIMS, have been employed to elucidate the structure of cyclopenol. [, ]

Q7: Which fungal species are known to produce cyclopenol?

A: Cyclopenol has been isolated from various Penicillium species, including P. cyclopium, P. viridicatum, P. sclerotiorum, P. polonicum, P. crustosum, P. palitans, and P. verrucosum var. cyclopium. [, , , , , , , , ] It has also been found in Aspergillus versicolor strains. [, , ]

Q8: What are the known biological activities of cyclopenol?

A: Cyclopenol exhibits moderate cytotoxicity against mouse lymphoma cells (L5178Y). [] It also acts as a precursor to viridicatol, which possesses stronger biological activities. [, , , ]

Q9: What is cyclopenase, and what role does it play in the transformation of cyclopenol?

A: Cyclopenase is an enzyme found in the inner side of the protoplasma membrane of Penicillium cyclopium conidiospores. [, ] This enzyme catalyzes the transformation of cyclopenol into viridicatol, releasing carbon dioxide and methylamine. [, , , ]

Q10: Where is cyclopenase located within the fungal cells?

A: Studies indicate that cyclopenase is a constituent of the inner side of the protoplasma membrane in conidiospores. [] This suggests a specific localization for the conversion of cyclopenol to viridicatol within the fungal cell.

Q11: How does the activity of cyclopenase vary in different Penicillium species and culture conditions?

A: Cyclopenase activity is reportedly highest in surface-cultured P. viridicatum mycelium. [] Lower activity is observed in surface-cultured P. cyclopium mycelium, and minimal activity is detected in submerged cultures of both species. []

Q12: What are the potential applications of cyclopenol research?

A: Research on cyclopenol contributes to understanding fungal secondary metabolism, alkaloid biosynthesis, and the ecological roles of these compounds. [] It also helps identify potential lead compounds for developing new pharmaceuticals and agrochemicals. []

Q13: Are there any known resistance mechanisms against cyclopenol or its related compounds?

A13: Currently, there is limited information available regarding specific resistance mechanisms against cyclopenol or related compounds.

Q14: What are the future directions for cyclopenol research?

A: Future research could focus on elucidating the detailed mechanism of cyclopenase action, investigating the structure-activity relationships of cyclopenol and its derivatives, and exploring its potential therapeutic applications. [] Further studies on its toxicological profile are also needed. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。